

# Torbafylline: Molecular & Pharmacological Profile

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## Compound Focus: Torbafylline

CAS No.: 105102-21-4

Cat. No.: S572447

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Here is a summary of the fundamental data for **Torbafylline** to assist in experimental design and data interpretation.

Property	Description
Generic Name	Torbafylline [1]
CAS Number	105102-21-4 [1] [2]
Molecular Formula	C <sub>16</sub> H <sub>26</sub> N <sub>4</sub> O <sub>4</sub> [1] [2]
Molecular Weight	338.4 g/mol [2]
Mechanism of Action	Phosphodiesterase (PDE) inhibitor (specific to PDE4 isoforms: PDE4A, PDE4B, PDE4D) [1] [2]
Primary Signaling Pathway	PDE4/cAMP/EPAC/PI3K/Akt pathway [2]
Key Biological Effects	Attenuates burn-induced and cancer/sepsis-induced protein hydrolysis in rat skeletal muscle; stimulates muscle regeneration [2] [3]
Solubility (for in vitro work)	25 mg/mL in DMSO (73.88 mM); sonication is recommended [2]

Property	Description
Common In Vivo Doses (Rodent)	25 mg/kg, administered orally (p.o.), often twice daily [2]

## Frequently Asked Questions & Troubleshooting

### Molecular Characterization and Analysis

**Q1: What are the primary protein targets of Torbafylline, and why is this important for my assay?**

**Torbafylline** is a known inhibitor of phosphodiesterase 4 (PDE4), specifically the **PDE4A, PDE4B, and PDE4D** isoforms [1]. These enzymes hydrolyze the second messenger cyclic AMP (cAMP) [1]. When developing cellular or biochemical assays, you should measure downstream effects related to increased cAMP levels, such as the activation of the **PDE4/cAMP/EPAC/PI3K/Akt pathway** [2]. Ensure your experimental model expresses these specific PDE4 isoforms to observe a relevant pharmacological response.

**Q2: I am developing an HPLC method for Torbafylline. What validation parameters are critical?**

Validating your analytical method is required to generate reliable data. According to ICH guidelines, for an assay quantifying a drug substance like **Torbafylline**, you must establish the following key parameters [4]:

- **Specificity/Sensitivity:** The method must be able to accurately measure **Torbafylline** without interference from impurities, degradants, or the sample matrix.
- **Accuracy:** The measured value should be close to the true value, often confirmed by recovery studies of spiked samples.
- **Precision:** This includes **repeatability** (intra-assay precision) and intermediate precision, ensuring consistent results over multiple tests.
- **Linearity and Range:** The method must produce results proportional to the analyte concentration across a specified range.

If your method is modified or fails to separate **Torbafylline** from a newly discovered contaminant, **revalidation is required** [4].

### In Vivo and In Vitro Experiments

**Q3: What is a proven protocol for a murine pharmacokinetic (PK) study of Torbafylline?** While a specific PK study for **Torbafylline** was not found, a highly-cited and reliable serial bleeding protocol from a single mouse can be adapted [5]. This method reduces animal usage and sample variation.

Step	Details
<b>1. Drug Formulation</b>	Formulate Torbafylline for oral gavage. A common approach for similar compounds is to use a suspension in 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC), sonicated shortly before administration [5].
<b>2. Drug Administration</b>	Administer Torbafylline via <b>oral gavage</b> (e.g., at 25 mg/kg) [2]. Precisely record the dosing time.

| **3. Serial Blood Collection** | Collect blood (e.g., 30  $\mu$ L per time point) from a single mouse at multiple intervals [5]:

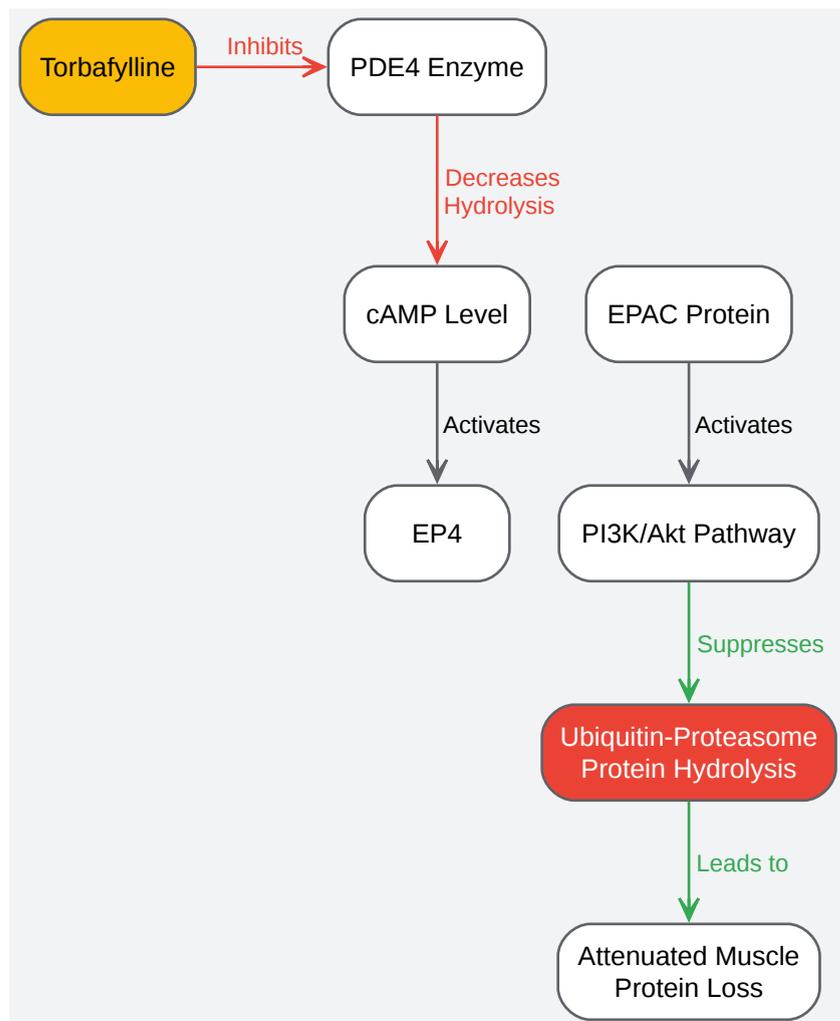
- **5, 10, 15 min:** Submandibular vein (cheek) bleed using a lancet.
- **30, 60 min:** Retro-orbital venous plexus under anesthesia using a heparinized capillary.
- **Terminal time point (e.g., 120 min):** Cardiac puncture using a syringe. | | **4. Sample Processing** | Centrifuge blood samples to collect plasma for bioanalysis. | | **5. Data Analysis** | Use specialized software (e.g., WinNonlin) to calculate PK parameters like  $C_{max}$ ,  $T_{max}$ , and half-life [5]. |

**Q4: My in vivo model shows high variability in muscle regeneration outcomes. What could be the cause?** Muscle regeneration is a complex process. A study on **Torbafylline** used a mouse model where degeneration was first induced by a single injection of chlorpromazine, a myotoxic drug [3]. The effect of **Torbafylline** on regeneration was then monitored by measuring changes in **calmitine**, a mitochondrial protein whose concentration correlates with regeneration [3]. Consider:

- **Standardizing Injury:** Ensure the muscle injury is consistent across all animals.
- **Biomarker Measurement:** Use a quantifiable biomarker like calmitine to objectively measure regeneration instead of relying solely on histological scoring.
- **Dosing Schedule:** Confirm the timing of **Torbafylline** administration relative to the injury is optimal for impacting the regeneration phase.

## Bioactivity and Mechanism

**Q5: How does Torbafylline's mechanism lead to its anti-catabolic effects in muscle?** The following diagram illustrates the signaling pathway by which **Torbafylline** exerts its effects, based on reported research [2].



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**Q6: Why might my compound, structurally similar to Torbafylline, show a drastic drop in potency?**

You may have encountered an "Activity Cliff" (AC). This is a known challenge in SAR where a small structural modification leads to a large difference in potency [6]. This often occurs due to:

- **Changes in Binding Mode:** The modification causes the molecule to switch to a different binding mode or bind to a different site entirely.
- **Altered 3D Conformation:** A small change can drastically alter the molecule's 3D shape, affecting its fit in the binding pocket.

- **Discontinuity in SAR:** The relationship between structure and activity is not always smooth and linear [6]. **Troubleshooting Tip:** If you have access to computational chemistry support, consider using **QSAR models** or exploring **Structure-Activity Landscapes** to understand these sharp changes in potency [7] [6].

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